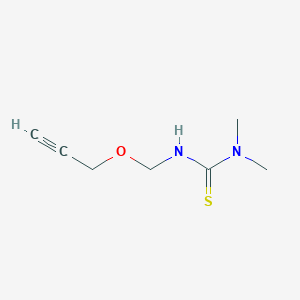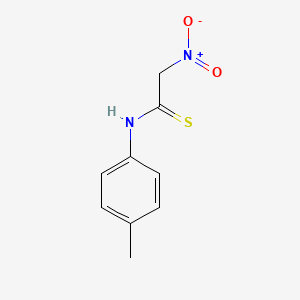![molecular formula C6H10N2S B14415222 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- CAS No. 86051-78-7](/img/structure/B14415222.png)
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- is an organic compound belonging to the imidazole family. It is characterized by the presence of a methyl group and a methylthio group attached to the imidazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .
Industrial Production Methods
Industrial production of 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- typically follows the same synthetic routes as laboratory methods but on a larger scale. The acid-catalyzed methylation of imidazole by methanol is the primary industrial method due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and appropriate catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, as an antithyroid agent, it inhibits the synthesis of thyroxine by preventing iodine organification . The compound’s effects are mediated through its binding to enzymes and receptors involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the methylthio group.
Methimazole: An antithyroid agent with a similar mechanism of action.
2-Methylimidazole: Another imidazole derivative with different substitution patterns.
Uniqueness
1H-Imidazole, 1-methyl-2-[(methylthio)methyl]- is unique due to the presence of both a methyl and a methylthio group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
86051-78-7 |
|---|---|
Fórmula molecular |
C6H10N2S |
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
1-methyl-2-(methylsulfanylmethyl)imidazole |
InChI |
InChI=1S/C6H10N2S/c1-8-4-3-7-6(8)5-9-2/h3-4H,5H2,1-2H3 |
Clave InChI |
ALKUAOHBBKTMKP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


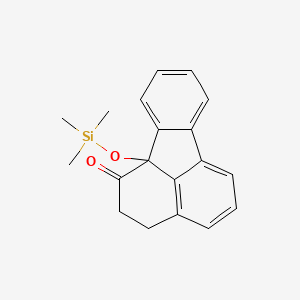


![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
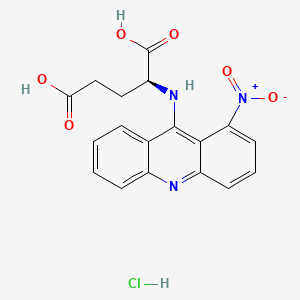
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
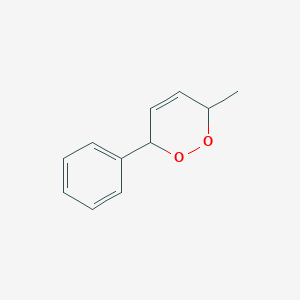

silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)

